
3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
3-Cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the CAS Number: 1384510-55-7 . It has a molecular weight of 245.36 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO/c1-18-15-8-7-13-10-16 (17-11-14 (13)9-15)12-5-3-2-4-6-12/h7-9,12,16-17H,2-6,10-11H2,1H3 . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Intramolecular Photoredox Transformation
A study by Yokoya et al. (2023) describes the intramolecular photoredox transformation of 7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline derivatives into 5-hydroxy-tetrahydroisoquinol[1,3]dioxoles. This methodology was applied to transform renieramycin M into renieramycins T and S, showcasing its utility in the synthesis of biologically active marine natural products (Yokoya et al., 2023).
Cyclization for Synthesis
Maryanoff and Rebarchak (1992) presented a classical cyclization procedure for synthesizing 3-aryl-1,2,3,4-tetrahydroisoquinolines using N-acyliminium cyclization. This method provided a straightforward route to tetrahydroisoquinolines with yields ranging from good to excellent (Maryanoff & Rebarchak, 1992).
Hybrid Structures for Tumor Diagnosis
Abate et al. (2011) explored the design of hybrid structures between two high-affinity σ2 receptor ligands, aiming to develop good candidates for σ2 PET tracers for tumor diagnosis. Their findings indicated excellent σ1/σ2 selectivities and highlighted the potential for these benzamides in σ2 PET tracer development (Abate et al., 2011).
PDE4 Inhibitors
Liao et al. (2018) described the design, synthesis, and biological evaluation of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. Their work contributed significantly to understanding the structure-activity relationships in this class of compounds and identified promising candidates for further development (Liao et al., 2018).
Pomeranz–Fritsch–Bobbitt Reaction
Mottinelli et al. (2017) investigated the synthetic access to tetrahydroisoquinolines via the Pomeranz–Fritsch–Bobbit methodology. Their research provided insights into the factors controlling the regiochemical outcome of cyclization, expanding the toolbox for synthesizing tetrahydroisoquinolines (Mottinelli et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs) are an important class of isoquinoline alkaloids, which are a large group of natural products . THIQs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Thiqs are known to affect a variety of biochemical pathways, depending on the specific derivative and target .
Result of Action
Thiqs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
3-cyclohexyl-7-methoxy-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-18-15-8-7-13-10-16(17-11-14(13)9-15)12-5-3-2-4-6-12/h7-9,12,16-17H,2-6,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWZCDZYYXOWEKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(NC2)C3CCCCC3)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1457245.png)
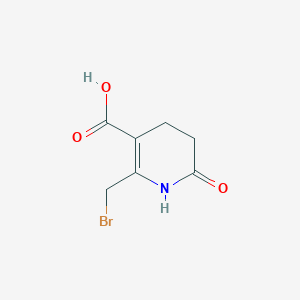

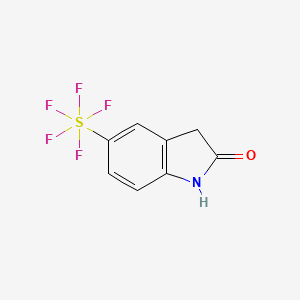
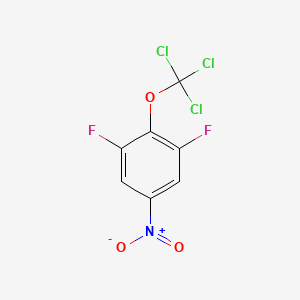

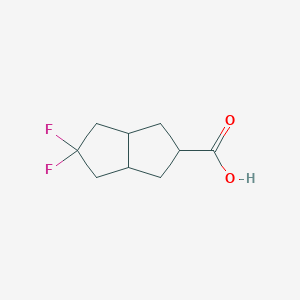
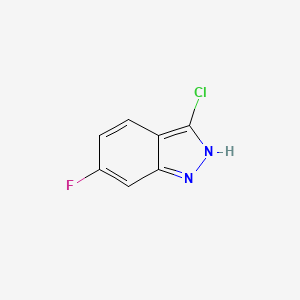
![3,3-Dimethyl-1-[2-(methylamino)ethyl]urea](/img/structure/B1457256.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylic acid](/img/structure/B1457257.png)

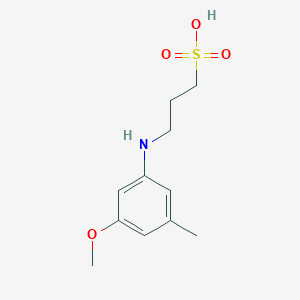

![2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B1457262.png)